1,10-Phenanthroline, monoperchlorate
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Overview
Description
1,10-Phenanthroline, monoperchlorate is a coordination compound known for its chelating properties. It is widely used in various fields of chemistry due to its ability to form stable complexes with metal ions. This compound is particularly notable for its applications in analytical chemistry, where it serves as a reagent for the determination of metal ions such as iron.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through the oxidation of 1,10-phenanthroline using a green oxidant, such as peroxomonosulfate ion, in an acidic aqueous solution . The reaction typically yields high-quality products with good to excellent yields.
Industrial Production Methods: The industrial production of 1,10-Phenanthroline, monoperchlorate involves the reaction of 1,10-phenanthroline with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired monoperchlorate salt.
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline, monoperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which have unique properties and applications.
Reduction: It can also participate in reduction reactions, forming reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion in acidic aqueous solution.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Various electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxides of 1,10-phenanthroline.
Reduction: Reduced derivatives of 1,10-phenanthroline.
Substitution: Substituted phenanthroline derivatives.
Scientific Research Applications
1,10-Phenanthroline, monoperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the determination of metal ions such as iron, palladium, and vanadium.
Biology: The compound is employed in biological studies as an inhibitor of metallopeptidase enzymes.
Industry: The compound is used in the synthesis of luminescent materials and as a redox indicator.
Mechanism of Action
1,10-Phenanthroline, monoperchlorate exerts its effects primarily through its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metallopeptidase enzymes and other metal-dependent biological processes . The compound’s chelating properties also make it useful in analytical chemistry for the determination of metal ions.
Comparison with Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
2,2’-Bipyridyl: Similar to 2,2’-bipyridine, used as a ligand in metal complexes.
1,7-Phenanthroline: A structural isomer of 1,10-phenanthroline with similar chelating properties.
Uniqueness: 1,10-Phenanthroline, monoperchlorate is unique due to its strong chelating ability and versatility in forming stable complexes with a wide range of metal ions. Its applications in analytical chemistry, biology, and industry make it a valuable compound in scientific research.
Properties
CAS No. |
21532-74-1 |
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Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
perchloric acid;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.ClHO4/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
InChI Key |
YWCGYBWTNQEUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OCl(=O)(=O)=O |
Related CAS |
66-71-7 (Parent) |
Origin of Product |
United States |
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